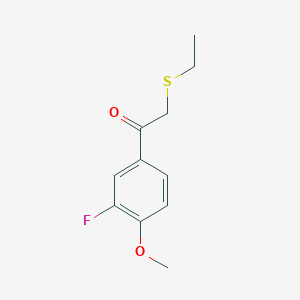
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group, a fluoro-substituted methoxyphenyl ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylthiol.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.
Thioether Formation: The alcohol is then reacted with ethylthiol in the presence of a base such as sodium hydroxide to form the ethylthio intermediate.
Oxidation to Ketone: The final step involves the oxidation of the intermediate to form the ketone using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Alcohols: From reduction of the ketone group.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group and the fluoro-substituted methoxyphenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ketone functional group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one: Similar structure but with different positions of the fluoro and methoxy groups on the aromatic ring.
Uniqueness
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the specific combination of the ethylthio group, the fluoro-substituted methoxyphenyl ring, and the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
LDOFYDUJRCXKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















